An In-depth Technical Guide to 1-Azido-4-bromo-2-fluorobenzene: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Azido-4-bromo-2-fluorobenzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the expected reactivity of 1-azido-4-bromo-2-fluorobenzene. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages data from structurally analogous compounds to provide a robust predictive profile for researchers and professionals in drug development and chemical synthesis.
Physical and Chemical Properties
| Property | Value | Source/Analogue |
| Molecular Formula | C₆H₃BrFN₃ | Calculated |
| Molecular Weight | 216.01 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents | Analogy |
Data for analogous compounds:
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1-Azido-4-fluorobenzene (CAS: 3296-02-4): Molecular Weight: 137.11 g/mol .[1]
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1-Bromo-4-fluorobenzene (CAS: 460-00-4): Melting Point: -16 °C, Boiling Point: 150 °C.
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 1-azido-4-bromo-2-fluorobenzene is via the diazotization of the corresponding aniline, 4-bromo-2-fluoroaniline, followed by treatment with sodium azide. 4-bromo-2-fluoroaniline is a commercially available starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-azido-4-bromo-2-fluorobenzene.
Representative Experimental Protocol for Aryl Azide Synthesis
The following is a general protocol for the synthesis of an aryl azide from an arylamine, which can be adapted for the synthesis of 1-azido-4-bromo-2-fluorobenzene from 4-bromo-2-fluoroaniline.
Materials:
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4-bromo-2-fluoroaniline
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Concentrated hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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Sodium azide (NaN₃)
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Deionized water
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Dichloromethane (or other suitable organic solvent)
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Sodium sulfate (anhydrous)
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Ice bath
Procedure:
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In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution may be observed.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Extract the product with dichloromethane.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-4-bromo-2-fluorobenzene.
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Purification can be achieved by column chromatography on silica gel if necessary.
Chemical Reactivity and Stability
The reactivity of 1-azido-4-bromo-2-fluorobenzene is dictated by its three key functional groups: the azide, the bromine atom, and the fluorine atom on the aromatic ring.
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Azide Group: Aryl azides are known for their utility in various chemical transformations. They can undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates, which can participate in C-H insertion, N-H insertion, and cycloaddition reactions.[2] The azide group can also readily participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), to form triazoles.[3]
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Halogenated Aromatic Ring: The presence of bromine and fluorine atoms on the benzene ring opens up possibilities for cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This differential reactivity allows for selective functionalization at the bromine-bearing carbon.
General Reactivity Pathways
Caption: Key reactivity pathways for 1-azido-4-bromo-2-fluorobenzene.
Spectroscopic Data
Specific spectroscopic data for 1-azido-4-bromo-2-fluorobenzene is not available in the searched literature. However, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.
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¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and, in the case of the carbon attached to fluorine, C-F coupling.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the azide (N₃) asymmetric stretching vibration.
Safety and Handling
Aryl azides are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively, especially upon heating. The presence of halogen atoms may also confer toxicity. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All reactions involving this compound should be carried out in a well-ventilated fume hood.
Based on the GHS information for the related compound 1-azido-4-fluorobenzene, potential hazards may include the risk of fire or explosion upon heating, skin and eye irritation, and respiratory irritation.[1]
Applications in Research and Drug Development
Polyfunctional molecules like 1-azido-4-bromo-2-fluorobenzene are valuable building blocks in medicinal chemistry and materials science. The azide group can serve as a versatile handle for bioconjugation via "click chemistry" or as a precursor to an amine. The selectively addressable bromine atom allows for the introduction of molecular complexity through cross-coupling reactions. This combination of functionalities makes it a potentially useful tool for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The fluorine atom can be strategically incorporated to modulate the physicochemical and pharmacological properties of a target molecule, such as metabolic stability and binding affinity.
References
- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoro Aryl Azides: Synthesis, Reactions and Applications [ouci.dntb.gov.ua]
- 3. Microwave Chemistry: Aryl Azide-Alkyne Cycloaddition, Suzuki-Miyaura/Etherification Reaction, β-Sheet Nucleators, Asymmetric Heck Reactions [organic-chemistry.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
